molecular formula C7H12O4S B13792118 Ethyl 3-ethylsulfonylprop-2-enoate

Ethyl 3-ethylsulfonylprop-2-enoate

Cat. No.: B13792118
M. Wt: 192.24 g/mol
InChI Key: SRVCCYWDCDXZFY-UHFFFAOYSA-N
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Description

Ethyl 3-ethylsulfonylprop-2-enoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers. This compound features a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl group. The general formula for esters is RCOOR’, where R and R’ can be alkyl or aryl groups .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-ethylsulfonylprop-2-enoate can be synthesized through various methods. One common method involves the addition reaction of absolute ethanol and ethyl acrylate in the presence of a catalyst in a tubular reactor. The molar ratio of absolute ethanol to ethyl acrylate ranges from 3:1 to 100:1, and the catalyst weight accounts for 0.1% to 20% of the weight of the ethyl acrylate. Anion exchange resin is often used as the catalyst .

Industrial Production Methods

In industrial settings, the synthesis of this compound typically involves the use of continuous production methods. The reaction conditions are optimized to ensure high yield and purity, with minimal side reactions. The catalyst can be recycled and regenerated without damage, simplifying the separation process and making continuous production feasible .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-ethylsulfonylprop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Ethyl 3-ethylsulfonylprop-2-enoate can be compared with other esters such as ethyl acetate and methyl butyrate. While all these compounds share the ester functional group, this compound is unique due to the presence of the ethylsulfonyl group, which imparts distinct chemical properties and reactivity .

Similar Compounds

This compound stands out due to its unique structure and versatile applications in different fields.

Properties

Molecular Formula

C7H12O4S

Molecular Weight

192.24 g/mol

IUPAC Name

ethyl 3-ethylsulfonylprop-2-enoate

InChI

InChI=1S/C7H12O4S/c1-3-11-7(8)5-6-12(9,10)4-2/h5-6H,3-4H2,1-2H3

InChI Key

SRVCCYWDCDXZFY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CS(=O)(=O)CC

Origin of Product

United States

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